Cas no 2228910-53-8 (5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine)

5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine
- 2228910-53-8
- EN300-1967524
- 5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine
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- インチ: 1S/C11H10F3N3O/c1-17-10(9(15)5-16-17)7-3-2-6(4-8(7)12)18-11(13)14/h2-5,11H,15H2,1H3
- InChIKey: MQTIJYIZGFDTCH-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1=C(C=NN1C)N)OC(F)F
計算された属性
- せいみつぶんしりょう: 257.07759644g/mol
- どういたいしつりょう: 257.07759644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 53.1Ų
5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967524-10.0g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1967524-0.05g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1967524-2.5g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1967524-0.1g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1967524-5.0g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1967524-10g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1967524-0.5g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1967524-0.25g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1967524-1.0g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1967524-1g |
5-[4-(difluoromethoxy)-2-fluorophenyl]-1-methyl-1H-pyrazol-4-amine |
2228910-53-8 | 1g |
$1172.0 | 2023-09-16 |
5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amineに関する追加情報
5-4-(Difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine: A Comprehensive Overview
The compound 5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine, with CAS No. 2228910-53-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrazole ring system substituted with a difluoromethoxy group at the 4-position of the phenyl ring and a fluorine atom at the 2-position, along with a methyl group attached to the pyrazole nitrogen. These substituents contribute to its unique physicochemical properties and biological activity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups such as difluoromethoxy and fluorine atoms enhances the compound's ability to interact with biological targets, making it a promising candidate for various therapeutic interventions. For instance, research has shown that this compound exhibits potent inhibitory activity against certain protein kinases, which are key players in cancer signaling pathways. This makes it a potential lead molecule for anti-cancer drug development.
The synthesis of 5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring followed by its coupling with a pyrazole derivative. The use of advanced synthetic techniques, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, ensures high yields and excellent purity of the final product. These methods are not only efficient but also environmentally friendly, aligning with the principles of green chemistry.
In terms of biological evaluation, this compound has been extensively studied for its anti-inflammatory, anti-proliferative, and anti-microbial properties. Preclinical studies have demonstrated its ability to suppress inflammation by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO). Additionally, its anti-proliferative effects on cancer cells have been attributed to its ability to induce apoptosis and arrest cell cycle progression.
One of the most exciting developments in recent research is the exploration of this compound's potential as a radiosensitizer. Studies have shown that it can enhance the efficacy of radiotherapy by increasing oxidative stress in cancer cells while protecting normal tissues from radiation-induced damage. This dual functionality makes it a versatile candidate for combination therapies in oncology.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various biological targets. These studies have revealed that the difluoromethoxy group plays a critical role in stabilizing interactions through hydrogen bonding and π-interactions, while the fluorine atom contributes to hydrophobic interactions. Such detailed understanding is invaluable for further optimization of this compound's pharmacokinetic properties.
In conclusion, 5-4-(difluoromethoxy)-2-fluorophenyl-1-methyl-1H-pyrazol-4-amine represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising lead molecule for drug development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, underscoring its importance in modern pharmacology.
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